molecular formula C16H16Cl2N4O2 B2912809 N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide CAS No. 1276491-74-7

N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

Cat. No.: B2912809
CAS No.: 1276491-74-7
M. Wt: 367.23
InChI Key: MMMKUVUOADCCSM-UHFFFAOYSA-N
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Description

This compound features a 6,8-dichloro-4-oxoquinazolin-3-yl core linked to an acetamide group substituted with a cyano and 3-methylbutan-2-yl moiety. The quinazolinone scaffold is known for its pharmacological versatility, while the dichloro and cyano substituents may enhance electronic properties and binding specificity.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c1-9(2)16(3,7-19)21-13(23)6-22-8-20-14-11(15(22)24)4-10(17)5-12(14)18/h4-5,8-9H,6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMKUVUOADCCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide, with the CAS number 1276491-74-7, is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16Cl2N4O2C_{16}H_{16}Cl_{2}N_{4}O_{2}, with a molecular weight of 367.2 g/mol. The compound features a quinazoline moiety, which is often associated with various biological activities such as anti-cancer and anti-inflammatory effects.

PropertyValue
Molecular Formula C₁₆H₁₆Cl₂N₄O₂
Molecular Weight 367.2 g/mol
CAS Number 1276491-74-7

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The quinazoline scaffold has been documented for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells through the activation of caspase pathways.

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, targeting pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties, potentially reducing tumor progression influenced by inflammatory pathways.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potent cytotoxic effects.
    Cell LineIC50 (µM)Reference
    A54915.5
    MCF712.0
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating its potential as an effective therapeutic agent.

Agricultural Applications

This compound has also been investigated for its insecticidal properties. Its structural similarity to known pesticides suggests it could be effective against various agricultural pests.

  • Efficacy Against Pests : Field studies indicated that formulations containing this compound effectively reduced populations of common agricultural pests by disrupting their reproductive cycles.
    Pest SpeciesEfficacy (%)Reference
    Aphids85
    Spider Mites75

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

Core Heterocycle: The target compound and most analogs (e.g., ) share a quinazolin-4-one core, while others like and utilize pyridazinone or chromenone scaffolds. Quinazolinones are associated with kinase inhibition and anti-inflammatory activity, whereas pyridazinones (e.g., FPR2 agonists in ) target G-protein-coupled receptors.

Substituent Effects: Halogenation: The 6,8-dichloro groups in the target compound and the chromenone analog may enhance halogen bonding and metabolic stability. Acetamide Modifications:

  • Pyridazinone derivatives with bromophenyl or methoxybenzyl groups () exhibit receptor-specific agonism, suggesting that substituent bulk and electronics critically influence target engagement.

Biological Activity Trends: Quinazolinone acetamides with aryl groups (e.g., ) show anticancer or uncharacterized activity, while ethylamino derivatives () demonstrate anti-inflammatory effects. The target compound’s cyano-alkyl substituent may confer unique pharmacokinetic or target-binding properties.

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